4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline
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Overview
Description
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is an organic compound that features a tetrazole ring attached to a butyl chain, which is further connected to an aniline group
Mechanism of Action
Target of Action
It’s known that many tetrazole derivatives interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction could lead to changes in the conformation of the target proteins, potentially altering their function .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various cellular processes .
Result of Action
Some tetrazole derivatives have been found to exhibit significant inhibitory activity, suggesting that they may have potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline interacts with various enzymes and proteins. For instance, it has been found to interact with the P38 MAP kinase protein . The nature of these interactions involves non-covalent binding, which can result in a variety of biological properties .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antibacterial, anticancer, and anti-TB activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline typically involves the reaction of aniline derivatives with tetrazole-containing intermediates. One common method includes the alkylation of aniline with a butyl chain that has a tetrazole moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Conditions often involve the use of acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the aniline group.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(1H-1,2,3,4-Tetrazol-5-yl)butan-2-yl]aniline
- 4-[1-(2H-Tetrazol-5-yl)butanoic acid
- N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide
Uniqueness
4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is unique due to its specific structural configuration, which combines the properties of both the tetrazole ring and the aniline group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-[1-(2H-tetrazol-5-yl)butan-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-8(7-11-13-15-16-14-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAHKNJGMKZTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=NNN=N1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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